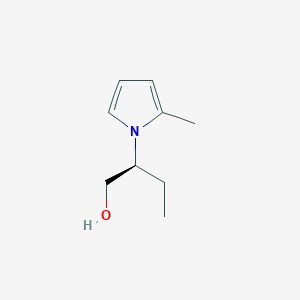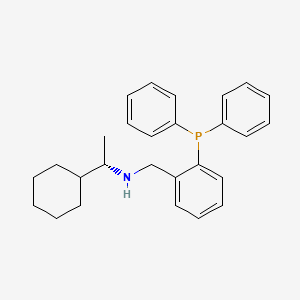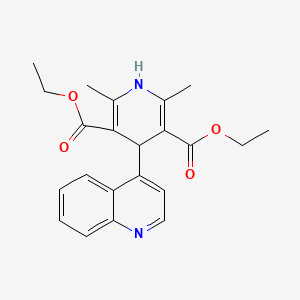
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that features a quinoline moiety. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The quinoline nucleus is a privileged scaffold in medicinal chemistry, often used in the development of new drugs due to its wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of diethyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the dihydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
科学研究应用
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics with a quinoline core.
Uniqueness
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of a quinoline moiety with a dihydropyridine ring, providing a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives .
属性
CAS 编号 |
53274-27-4 |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-quinolin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12,20,24H,5-6H2,1-4H3 |
InChI 键 |
OFJZJRDAAXGCDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


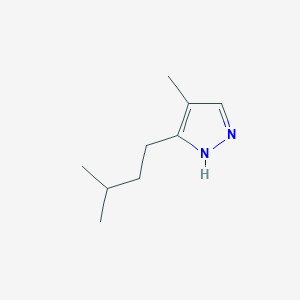
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
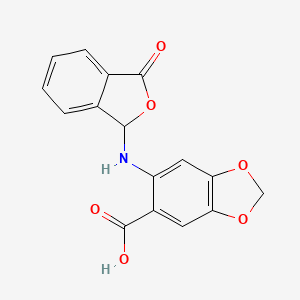
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
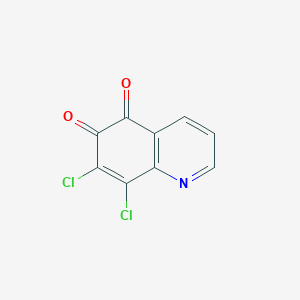
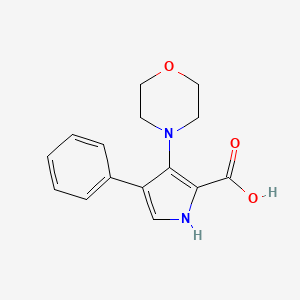
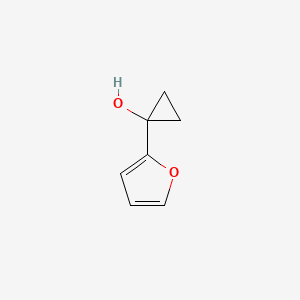
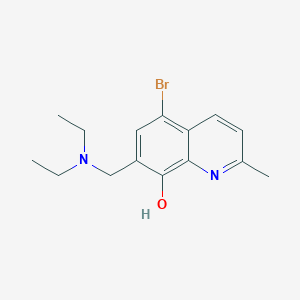

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)
